Bienvenue dans la boutique en ligne BenchChem!

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

HDAC inhibitor Indoline-2,3-dione Cancer epigenetics

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic indoline-2,3-dione (isatin) derivative with molecular formula C20H21NO3 and molecular weight 323.39 g/mol. It features 5,7-dimethyl substitution on the indoline core and an N1-(3-(p-tolyloxy)propyl) side chain, distinguishing it from simpler isatin scaffolds.

Molecular Formula C20H21NO3
Molecular Weight 323.4g/mol
CAS No. 951899-34-6
Cat. No. B363877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
CAS951899-34-6
Molecular FormulaC20H21NO3
Molecular Weight323.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C
InChIInChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3
InChIKeySJLGLNATRXZCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione (CAS 951899-34-6): Procurement-Grade Indoline-2,3-dione for Specialized Research


5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic indoline-2,3-dione (isatin) derivative with molecular formula C20H21NO3 and molecular weight 323.39 g/mol . It features 5,7-dimethyl substitution on the indoline core and an N1-(3-(p-tolyloxy)propyl) side chain, distinguishing it from simpler isatin scaffolds. The compound is available at 95%+ purity for research and development use .

Why 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Isatin derivatives exhibit highly structure-dependent biological activity [1]. Within a single series of indoline-2,3-dione HDAC inhibitors, IC50 values span from 10.13 nM for the most potent compound to inactive analogs, underscoring that even structurally close analogs cannot be assumed to be functionally interchangeable [1]. Minor changes in side-chain regiochemistry or substitution pattern can lead to marked differences in target affinity and selectivity. Therefore, direct procurement of the specific compound is essential for reproducible results.

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione: Quantitative Differentiation Evidence


HDAC Inhibitory Potential: Class-Level Evidence for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

A series of indoline-2,3-dione derivatives were evaluated as HDAC inhibitors, with compound 25a showing an IC50 of 10.13 nM against HeLa cell nuclear extract [1]. While 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione was not among the specific analogs tested, its core scaffold matches the active series, suggesting potential HDAC inhibitory activity. However, the specific N1-side chain and 5,7-dimethyl substitution pattern will modulate potency and selectivity relative to compound 25a. No direct comparative data exist to quantify this modulation.

HDAC inhibitor Indoline-2,3-dione Cancer epigenetics

Structural Differentiation from 5,7-Dimethylisatin: Advanced Scaffold for Medicinal Chemistry

The target compound differs from 5,7-dimethylisatin (CAS 39603-24-2) by the presence of an N1-(3-(p-tolyloxy)propyl) side chain. 5,7-Dimethylisatin is primarily used as a reactive intermediate for Knoevenagel condensation reactions [1]. The target compound's elaborated side chain precludes such simple condensation chemistry and presents a more advanced scaffold for medicinal chemistry . The molecular weight difference is 148.21 g/mol (323.39 vs. 175.18 g/mol).

Scaffold diversity Isatin derivative Chemical library

Lipophilicity Differentiation: Predicted LogP Comparison for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

In silico prediction for a structurally related N-(3-phenoxypropyl)indoline-2,3-dione (mcule ID P-503010047) suggests a LogP of approximately 3.8 and 3 hydrogen bond acceptors . This contrasts significantly with unsubstituted isatin, which has an experimental LogP of 0.83 [1]. The approximately 3-unit increase in LogP suggests markedly higher lipophilicity for the target compound, which may influence membrane permeability, solubility, and protein binding in biological assays.

LogP Lipophilicity Drug-likeness

Limited Published Bioactivity Data as a Differentiation Factor for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

As of 2026, no peer-reviewed bioactivity data (IC50, Ki, EC50) are publicly available for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione in authoritative databases such as PubChem, ChEMBL, or BindingDB. This contrasts with extensively characterized isatin derivatives such as 5,7-dichloroisatin and various isatin-thiosemicarbazone hybrids, which have published IC50 values against multiple cancer cell lines . The lack of existing data makes the compound a blank-slate candidate for novel target screening, but also means users must independently validate its activity in any given assay system.

Data availability Research compound Novelty

Best-Fit Research Applications for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione Based on Structural Differentiation Evidence


HDAC Inhibitor Lead Optimization

Based on the class-level HDAC inhibitory activity of indoline-2,3-dione derivatives [1], 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can serve as a starting scaffold for optimizing HDAC isoform selectivity through modification of the p-tolyloxypropyl side chain and 5,7-dimethyl core. Its pre-installed N1-side chain allows direct SAR exploration without requiring N-alkylation chemistry.

Chemical Probe Development for Epigenetic Targets

The compound's elaborated scaffold, as evidenced by its structural comparison with 5,7-dimethylisatin [2], makes it suitable for chemical probe development targeting epigenetic reader domains or other protein-protein interaction targets where the extended side chain may confer binding specificity.

Novel Target Deorphanization Screening

Given the absence of published bioactivity data , the compound is well-suited for inclusion in phenotypic screening libraries or target deorphanization campaigns where structural novelty is prioritized over prior target annotation.

Quote Request

Request a Quote for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.